5-Hydroxypyrazine-2,3-dicarboxylic acid
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Overview
Description
5-Hydroxypyrazine-2,3-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C6H4N2O5. It is a derivative of pyrazine, featuring hydroxyl and carboxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyrazine-2,3-dicarboxylic acid typically involves the hydroxylation of pyrazine-2,3-dicarboxylic acid. One common method includes the use of quinolinate dehydrogenase, which catalyzes the hydroxylation reaction. The reaction conditions often involve the presence of phenazine methosulfate as an electron acceptor .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the microbial conversion of pyrazine derivatives using specific strains of bacteria, such as Alcaligenes sp., has been explored for the production of hydroxylated pyrazine compounds .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxypyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid derivatives.
Reduction: Formation of pyrazine-2,3-dimethanol.
Substitution: Formation of various substituted pyrazine derivatives
Scientific Research Applications
5-Hydroxypyrazine-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in microbial metabolism and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-hydroxypyrazine-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties .
Comparison with Similar Compounds
- Pyrazine-2,3-dicarboxylic acid
- 6-Hydroxyquinolinic acid
- 2,3-Pyrazinedicarboxylic acid
Comparison: Compared to pyrazine-2,3-dicarboxylic acid, the hydroxyl group in 5-hydroxypyrazine-2,3-dicarboxylic acid provides additional sites for chemical modification and interaction with biological targets .
Biological Activity
5-Hydroxypyrazine-2,3-dicarboxylic acid (5-OH-PDA) is a compound of significant interest due to its biological activities, particularly as a metabolite of the anti-tuberculosis drug pyrazinamide (PZA). This article explores its biological activity, including antimicrobial properties, metabolic pathways, and potential therapeutic applications.
This compound has the chemical formula C6H4N2O5 and is characterized by two carboxylic acid groups and a hydroxyl group on the pyrazine ring. Its structure contributes to its solubility and reactivity in biological systems.
Antimycobacterial Activity
Research indicates that 5-OH-PDA exhibits antimycobacterial activity, particularly against Mycobacterium tuberculosis. In a study evaluating various pyrazine derivatives, 5-OH-PDA demonstrated moderate inhibitory concentrations (MIC) comparable to established antimycobacterial agents like PZA and isoniazid (INH) .
Table 1: Antimycobacterial Activity of this compound
The activity of 5-OH-PDA is influenced by environmental conditions such as pH, with increased activity noted at lower pH levels .
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that 5-OH-PDA exhibits low toxicity to mammalian cells. For instance, studies involving HepG2 cell lines indicated an IC50 greater than 750 µM, suggesting a favorable selectivity index when compared to its antimycobacterial activity .
Table 2: Cytotoxicity of this compound
Metabolism and Pharmacokinetics
5-OH-PDA is primarily formed as a metabolite of PZA in the human body. The metabolic pathway involves the conversion of PZA into several metabolites, with caffeine shown to enhance the excretion of 5-OH-PDA significantly . This suggests that dietary components may influence the pharmacokinetics of PZA and its metabolites.
Case Studies and Research Findings
Several studies have focused on the implications of 5-OH-PDA in treating tuberculosis. For example:
- Study on Excretion Rates : A clinical study demonstrated that caffeine intake increased urinary excretion of 5-OH-PDA from approximately 66.18 µM to over 173.23 µM when administered alongside PZA .
- In Silico Studies : Molecular docking studies have suggested that structural modifications in pyrazine derivatives can enhance their binding affinity to targets involved in mycobacterial metabolism, indicating potential avenues for developing new antimycobacterial therapies .
Properties
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-2-1-7-3(5(10)11)4(8-2)6(12)13/h1H,(H,8,9)(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFXAUUVZLXLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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